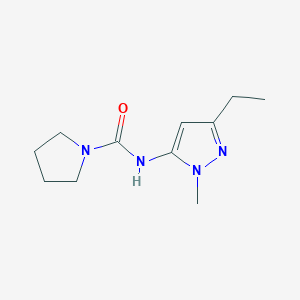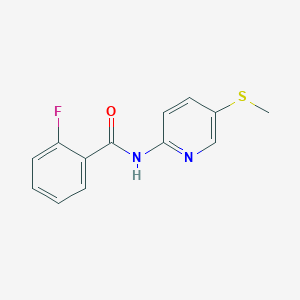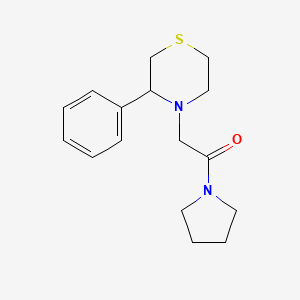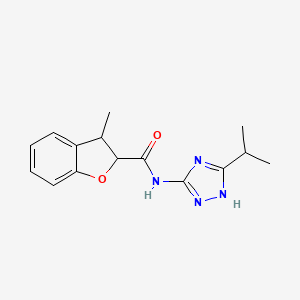![molecular formula C17H18N2OS B7594343 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone, also known as MPTM, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPTM belongs to the class of thiomorpholine-based compounds and has been found to possess various biological activities.
Mechanism of Action
The exact mechanism of action of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone is not fully understood. However, studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit cell proliferation and migration, which are important processes in cancer progression. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have antiviral activity by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone. One area of research could focus on the development of this compound derivatives with improved solubility and potency. Additionally, further studies could investigate the mechanism of action of this compound and its effects on different signaling pathways. Furthermore, research could focus on the use of this compound in combination with other therapeutic agents to enhance its efficacy. Finally, studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for cancer therapy, inflammatory diseases, and HIV infections. While there are limitations to working with this compound, such as its solubility, there are several potential future directions for research on this compound. Overall, this compound is a compound that warrants further investigation for its potential as a therapeutic agent.
Synthesis Methods
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone can be synthesized through a multistep reaction process. The first step involves the preparation of 4-methylphenyl-thiomorpholine, which is achieved by reacting 4-methylphenyl isothiocyanate with morpholine. The resulting product is then reacted with 4-chloromethylpyridine to form this compound. The final product is obtained after purification using column chromatography.
Scientific Research Applications
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have antiviral activity against HIV, making it a potential therapeutic agent for the treatment of HIV infections.
properties
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-2-4-14(5-3-13)16-12-21-11-10-19(16)17(20)15-6-8-18-9-7-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZSGUPWKWUKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)




![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)

![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)